

Application Notes and Protocols: Nickel Silicide for Interconnects in Integrated Circuits

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Compound of Interest

Compound Name: Nickel;silicon

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Introduction

Nickel silicide (NiSi) has emerged as a critical material for the formation of low-resistance contacts and interconnects in advanced integrated circuits (ICs).^[1] As device dimensions continue to shrink into the nanometer regime, traditional materials like titanium silicide (TiSi₂) and cobalt silicide (CoSi₂) face significant limitations. Nickel silicide offers several key advantages, including lower silicon consumption, reduced resistivity on narrow lines, and a lower formation temperature, making it a highly attractive alternative for sub-65 nm technology nodes and beyond.^[2]

These application notes provide a comprehensive overview of the properties, formation, and characterization of nickel silicide for interconnect applications. Detailed experimental protocols for the fabrication and analysis of nickel silicide films are presented to enable researchers to implement and optimize this technology in their own work.

Data Presentation

Table 1: Electrical and Physical Properties of Nickel Silicide Phases

Property	Ni ₂ Si	NiSi	NiSi ₂
Electrical Resistivity ($\mu\Omega\cdot\text{cm}$)	24–30[3]	10.5–18[3]	34–50[3]
Formation Temperature (°C)	200–350[4]	350–750[5]	>650[4]
Silicon Consumption (nm Si per nm Ni)	~0.91	~1.83[6]	~3.65[6]
Resulting Silicide Thickness (nm per nm Ni)	~1.47	~2.34[6]	~3.63[6]
Density (g/cm ³)	7.40[3]	-	7.83[3]
Melting Point (°C)	1255[3]	-	993[3]
Crystal Structure	Orthorhombic[3]	Orthorhombic[3]	Cubic (CaF ₂)

Table 2: Mechanical Properties of Nickel Monosilicide (NiSi) Thin Films

Property	Value
Young's Modulus	132 GPa[7]
Stress on c-Si	-4.19x10 ⁸ to 6.23x10 ⁸ dyn/cm ² (compressive to tensile, dependent on formation temperature)[7]
Adhesion	Improved by sintering process, crucial for reliable contacts.[8]

Table 3: Contact Resistivity of Nickel Silicide on Doped Silicon

Silicide Phase	Dopant Type	Doping Concentration	Contact Resistivity ($\Omega \cdot \text{cm}^2$)
NiSi	n-type (As)	Medium	$\sim 8 \times 10^{-4}$ (on SiC)[5]
Ni ₂ Si	n-type (As)	Low	$\sim 8 \times 10^{-3}$ (on SiC)[5]
NiSi	n-type (P, As, Sb)	High	$\sim 4 \times 10^{-11}$ (calculated) [9]
NiSi ₂	n-type (As)	High	Lower than NiSi[10]
NiSi	p-type (B)	High	Lower than on n-type[10]

Experimental Protocols

Protocol 1: Nickel Silicide Formation via the Self-Aligned Silicide (SALICIDE) Process

The SALICIDE process is a cornerstone of modern CMOS manufacturing, enabling the formation of silicide contacts on the source, drain, and gate regions simultaneously.

1.1. Substrate Preparation and Cleaning:

- Start with a patterned silicon wafer with defined active areas (source/drain) and polysilicon gate structures, separated by oxide spacers.
- Perform a solvent clean to remove organic residues. This can be a two-step process involving sequential immersion in warm acetone (~55°C) for 10 minutes, followed by methanol for 2-5 minutes.[11]
- Execute an RCA-1 clean to remove any remaining organic contaminants and form a thin chemical oxide layer. The standard RCA-1 solution is a 5:1:1 mixture of deionized (DI) water, 27% ammonium hydroxide (NH₄OH), and 30% hydrogen peroxide (H₂O₂), heated to approximately 70°C.[11] Immerse the wafer for about 15 minutes, followed by a thorough DI water rinse.

- Immediately before loading into the deposition system, perform a dilute hydrofluoric acid (HF) dip (e.g., 2% HF) for 2 minutes to remove the native/chemical oxide and render the silicon surface hydrophobic.[11]
- Rinse thoroughly with DI water and dry with a nitrogen gun.

1.2. Nickel Thin Film Deposition (Magnetron Sputtering):

- Load the cleaned wafer into a high-vacuum magnetron sputtering system.
- Evacuate the chamber to a base pressure of 10^{-6} to 10^{-8} Torr.[12]
- Introduce high-purity argon (Ar) gas to a working pressure of 3-5 mTorr.[12]
- Pre-sputter the nickel target with the shutter closed for 5-10 minutes to clean the target surface.[12]
- Open the shutter and deposit a thin film of nickel (typically 10-20 nm) onto the wafer. The deposition rate can be controlled by the RF power (e.g., 100-200 W) and Ar pressure.[13][14] A capping layer, such as titanium nitride (TiN), can be deposited in-situ to prevent oxidation of the nickel film.[15]

1.3. First Rapid Thermal Annealing (RTA-1):

- Transfer the wafer to a rapid thermal annealing (RTA) system.
- Perform the first anneal (RTA-1) in a nitrogen (N_2) ambient to form the nickel-rich silicide phase (Ni_2Si).
- A typical RTA-1 profile involves a rapid ramp-up to a temperature between 250°C and 350°C, holding for 30-60 seconds, followed by a rapid cool-down.[10]

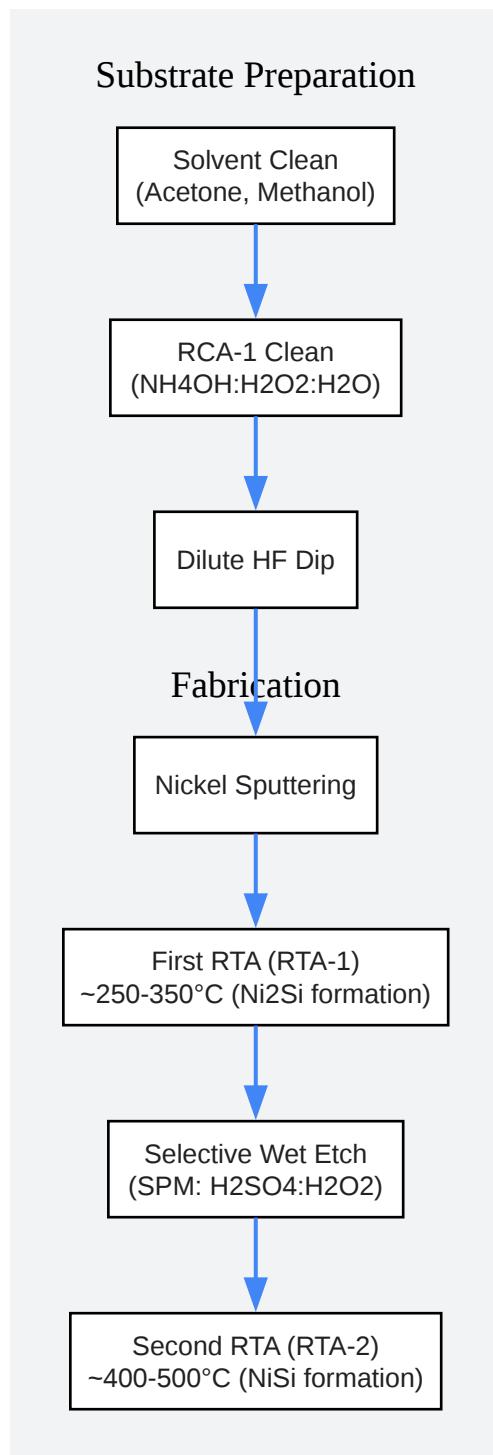
1.4. Selective Wet Etching:

- Prepare a selective wet etching solution to remove the unreacted nickel from the oxide and nitride surfaces without significantly etching the newly formed nickel silicide.

- A common etchant is a sulfuric acid-hydrogen peroxide mixture (SPM), typically in a 3:1 or 4:1 ratio of H_2SO_4 to H_2O_2 .^{[8][13]} The solution is often heated to around 80°C.^[13]
- Immerse the wafer in the etchant for a sufficient time to completely remove the unreacted nickel. The endpoint can be determined by visual inspection or a predetermined etch time based on calibration.
- Rinse the wafer thoroughly with DI water and dry with a nitrogen gun.

1.5. Second Rapid Thermal Annealing (RTA-2):

- Return the wafer to the RTA system.
- Perform the second anneal (RTA-2) at a higher temperature to transform the high-resistivity Ni_2Si into the desired low-resistivity $NiSi$ phase.
- A typical RTA-2 profile involves a rapid ramp-up to a temperature between 400°C and 500°C, holding for 30-60 seconds, followed by a rapid cool-down.^[10]



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SALICIDE Process Workflow

Protocol 2: Characterization of Nickel Silicide Films

2.1. Sheet Resistance Measurement (Four-Point Probe):

- Use a four-point probe system to measure the sheet resistance (Rs) of the formed silicide film.
- The four probes are placed in a line on the film surface. A known DC current (I) is passed through the two outer probes, and the voltage drop (V) is measured across the two inner probes.[16][17]
- The sheet resistance is calculated using the formula: $Rs = (\pi / \ln(2)) * (V / I) \approx 4.532 * (V / I)$.
[9]
- For accurate measurements, geometric correction factors may be necessary depending on the sample size and shape.[17]
- Ensure good ohmic contact between the probes and the silicide film.

2.2. Phase Identification (X-Ray Diffraction - XRD):

- Utilize an X-ray diffractometer to identify the crystalline phases present in the silicide film.
- A monochromatic X-ray beam (commonly Cu K α radiation) is directed at the sample, and the diffracted X-rays are detected as a function of the diffraction angle (2θ).
- The resulting diffraction pattern will show peaks at specific 2θ values corresponding to the different crystallographic planes of the nickel silicide phases (Ni₂Si, NiSi, NiSi₂).
- Compare the experimental diffraction pattern with standard powder diffraction files (PDF) for nickel silicide phases to identify the composition of the film.

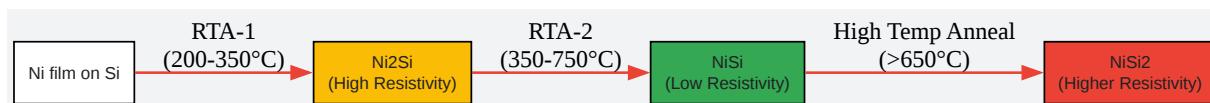
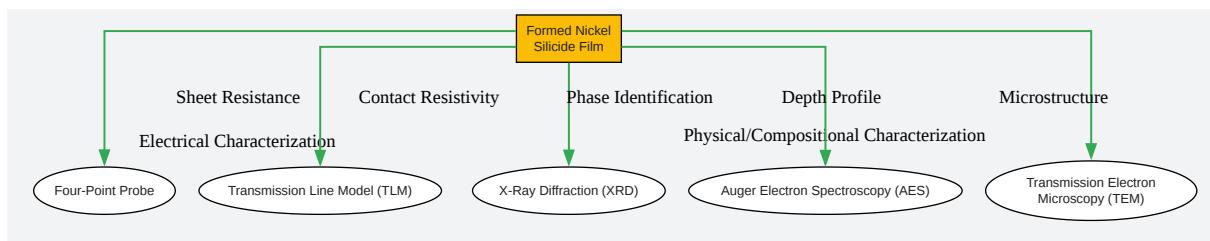
2.3. Compositional Depth Profiling (Auger Electron Spectroscopy - AES):

- AES is a surface-sensitive technique used to determine the elemental composition as a function of depth.[18]
- The sample is placed in an ultra-high vacuum chamber and bombarded with a primary electron beam, causing the emission of Auger electrons with characteristic energies for each element.
- An ion gun (typically using Ar⁺ ions) is used to sputter away the material layer by layer.[18]

- By alternating between sputtering and acquiring Auger spectra, a depth profile of the elemental composition can be constructed.
- This technique is useful for verifying the stoichiometry of the silicide film and checking for any interfacial layers or contaminants. The analysis depth of AES is typically less than 5 nm. [18]

2.4. Microstructural Analysis (Transmission Electron Microscopy - TEM):

- TEM provides high-resolution imaging of the silicide film's microstructure, including grain size, film thickness, and interface quality.
- Cross-sectional TEM sample preparation is a meticulous process that involves:
 - Slicing the wafer into small pieces.
 - Gluing the pieces face-to-face to form a "sandwich".[1]
 - Mechanical grinding and polishing to a thickness of a few tens of micrometers.[19]
 - Dimple grinding to create a thinned central area.[19]
 - Final thinning to electron transparency using ion milling.[19]
- The prepared sample is then imaged in a TEM to visualize the silicide layer, the silicide-silicon interface, and any defects.



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